Venturicidin B
Vue d'ensemble
Description
Elle appartient à la classe des macrolides glycosylés et a été isolée pour la première fois de la bactérie Streptomyces en 1961 . La venturicidine B est connue pour sa capacité à inhiber l'enzyme ATP synthase, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les études axées sur le métabolisme énergétique et la fonction mitochondriale .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Venturicidin B primarily targets the ATP synthase complex of fungi and bacteria . This complex is a central player in cellular bioenergetics and is a potential antibiotic target . The ATP synthase complex is involved in ATP synthesis or ATP hydrolysis with vectorial H+ transmembrane translocation .
Mode of Action
This compound binds to the subunit-c of the coupling factor o, or Fo, of the mitochondrial and bacterial ATP synthase complex . Once bound to the ATP synthase, this compound blocks proton translocation and inhibits ATP synthesis in both fungi and bacteria . This inhibition of ATP synthesis is attributed to the blocking of the proton flow through ATP synthase .
Biochemical Pathways
This compound affects the ATPase activity of the ATP synthase complex in bacterial membranes . It induces time- and ATP-dependent decoupling of F1-ATPase activity from the venturicidin-inhibited, proton-transporting Fo complex . This dysregulated ATPase activity is likely a key factor in the depletion of cellular ATP .
Result of Action
The action of this compound results in a rapid loss of the mitochondrial membrane potential in certain organisms, such as Trypanosoma brucei . Additionally, it induces the loss of mitochondrial DNA in approximately 40%-50% of the treated parasites . This compound’s action on the ATP synthase results in an elevated concentration of extracellular protons and a subsequent anticipated increase in gentamicin uptake .
Action Environment
The action of this compound is influenced by the environment within the bacterial membranes. For instance, under conditions of membrane potential generation, this compound inhibits the ATPase activity of the ATP synthase complex . Moreover, higher concentrations of this compound induce time- and ATP-dependent decoupling of F1-ATPase activity from the venturicidin-inhibited, proton-transporting Fo complex .
Analyse Biochimique
Biochemical Properties
Venturicidin B plays a significant role in biochemical reactions as it acts as a potent inhibitor of the mitochondrial F0-ATP synthase complex . This interaction disrupts the proton gradient essential for ATP synthesis, thereby halting energy production within the cell .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of the ATP synthase complex. This disruption of ATP synthesis can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to subunit c of the ATP synthase complex . This binding disrupts the proton gradient that is essential for ATP synthesis, effectively halting energy production within the cell .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with the ATP synthase complex. This interaction disrupts ATP synthesis, which can have downstream effects on metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely associated with the mitochondria, given its interaction with the mitochondrial ATP synthase complex
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La venturicidine B est généralement produite par des procédés de fermentation impliquant des espèces de Streptomyces. Le bouillon de fermentation est ensuite soumis à diverses étapes de purification, notamment l'extraction par solvant, la chromatographie et la cristallisation, afin d'isoler le composé sous sa forme pure .
Méthodes de Production Industrielle : La production industrielle de venturicidine B implique une fermentation à grande échelle utilisant des souches optimisées de Streptomyces. Les conditions de fermentation, telles que la température, le pH et la composition des nutriments, sont soigneusement contrôlées pour maximiser le rendement. Après la fermentation, le composé est extrait et purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse afin de garantir une pureté et une constance élevées .
Analyse Des Réactions Chimiques
Types de Réactions : La venturicidine B subit principalement des réactions impliquant son cycle macrolide et ses parties glycosylées. Ces réactions comprennent :
Oxydation : La venturicidine B peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle présents dans sa structure.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle dans le cycle macrolide.
Substitution : Des réactions de substitution peuvent avoir lieu au niveau des parties glycosylées, où les unités de sucre peuvent être modifiées ou remplacées.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du cycle macrolide et des analogues glycosylés substitués .
4. Applications de la Recherche Scientifique
La venturicidine B possède un large éventail d'applications de recherche scientifique :
Biologie : La venturicidine B est utilisée dans la recherche sur la fonction mitochondriale et le métabolisme énergétique.
5. Mécanisme d'Action
La venturicidine B exerce ses effets en se liant à la sous-unité c du facteur d'accouplement o (Fo) du complexe ATP synthase mitochondrial et bactérien. Cette liaison bloque la translocation des protons à travers la membrane, inhibant ainsi la synthèse de l'ATP. L'inhibition de l'ATP synthase perturbe la production d'énergie au sein de la cellule, entraînant la mort cellulaire chez les champignons et les bactéries . La capacité du composé à inhiber le transport des protons piloté par l'ATP et l'hydrolyse de l'ATP en fait un agent antifongique et antibiotique puissant .
Composés Similaires :
Venturicidine A : Un autre macrolide glycosylé avec des propriétés antifongiques similaires.
Venturicidine C : Un analogue récemment découvert avec un mécanisme d'action similaire, mais isolé à partir d'une souche différente de Streptomyces.
Irumamycine : Un macrolide présentant des similitudes structurales avec la venturicidine B, connu pour son activité antifongique.
Unicité : La venturicidine B est unique en raison de son inhibition spécifique du secteur Fo de l'ATP synthase, ce qui la rend très efficace pour perturber le métabolisme énergétique dans les cellules procaryotes et eucaryotes. Ses propriétés antifongiques et antibiotiques puissantes, combinées à sa capacité à agir comme adjuvant pour d'autres antibiotiques, mettent en évidence son importance dans la recherche scientifique et ses applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
Venturicidin A: Another glycosylated macrolide with similar antifungal properties.
Venturicidin C: A recently discovered analog with a similar mechanism of action but isolated from a different Streptomyces strain.
Irumamycin: A macrolide with structural similarities to Venturicidin B, known for its antifungal activity.
Uniqueness: this compound is unique due to its specific inhibition of the Fo sector of ATP synthase, making it highly effective in disrupting energy metabolism in both prokaryotic and eukaryotic cells. Its potent antifungal and antibiotic properties, combined with its ability to act as an adjuvant to other antibiotics, highlight its significance in scientific research and potential therapeutic applications .
Activité Biologique
Venturicidin B (VentB) is a macrolide antibiotic derived from the fermentation products of Amycolatopsis orientalis. It is structurally related to Venturicidin A (VentA), and both compounds exhibit notable interactions with bacterial ATP synthases, particularly in their roles as inhibitors. This article explores the biological activity of VentB, focusing on its mechanisms of action, synergistic effects with other antibiotics, and implications for antibiotic resistance.
Inhibition of ATP Synthase
VentB primarily inhibits ATP synthase by binding to the c-subunit of the enzyme complex. This inhibition disrupts proton translocation across the bacterial membrane, leading to a decrease in ATP production. The inhibition mechanism is similar to that of VentA, which has been extensively studied for its effects on various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
- Binding Affinity : Studies indicate that VentB has a lower affinity for EcF_OF_1 (the ATP synthase from Escherichia coli) compared to VentA, with a Ki value indicating a tenfold higher inhibition constant for VentA. However, both compounds exhibit a time-dependent recovery of ATPase activity at higher concentrations, suggesting complex interactions with the enzyme .
Antibacterial Efficacy
While VentB alone does not exhibit significant antibacterial activity against various pathogens (MIC > 256 µg/mL), it has shown potential when used in combination with other antibiotics. The following table summarizes the synergistic effects observed with VentB:
Pathogen | Antibiotic | MIC (µg/mL) | MIC with VentB (µg/mL) | Potentiation Factor |
---|---|---|---|---|
MRSA C1014 | Gentamicin | 64 | 8 | 8-fold |
VRE C0558 | Gentamicin | 32 | 4 | 8-fold |
Pseudomonas aeruginosa | Tobramycin | 128 | 16 | 8-fold |
Klebsiella pneumoniae | Amikacin | 64 | 32 | 2-fold |
The combination of VentB with aminoglycosides like gentamicin has been particularly effective against multidrug-resistant (MDR) strains, demonstrating its potential as an adjuvant therapy .
Case Studies and Research Findings
- Study on MRSA Potentiation : A study demonstrated that combining VentB with gentamicin resulted in a significant reduction in viable MRSA cells within four hours of treatment. The combination exhibited bactericidal activity that was rapid and effective against resistant strains .
- Mechanistic Insights : Research has revealed that the mechanism by which VentB enhances the efficacy of aminoglycosides involves the uncoupling of ATP synthesis from electron transport. This disruption leads to an increased proton motive force (PMF), facilitating greater uptake of aminoglycosides into bacterial cells .
- Minimal Toxicity Profile : In toxicity studies conducted on mice and dogs, VentB exhibited minimal toxicity, suggesting a favorable safety profile for potential therapeutic applications. However, variability in toxicity was noted across different human cell lines, indicating the need for further investigation into its safety .
Propriétés
IUPAC Name |
(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOYQVOQUWWSAB-KEXSXYLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-72-6 | |
Record name | Venturicidin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VENTURICIDIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What distinguishes Venturicidin B from Venturicidin A?
A1: Both Venturicidin A and B are antifungal compounds isolated from the Streptomyces aureofaciens DUGGAR strain [, , ]. The key difference lies in their sugar moieties. Methanolysis of this compound yields the methyl glycoside of 2-deoxy-D-rhamnose. In contrast, Venturicidin A produces the corresponding 3-O-carbamate of the same sugar upon methanolysis []. This structural difference suggests potential variations in their antifungal activity and mechanism of action.
Q2: Where can I find more detailed information about the structural characterization of this compound, such as its molecular formula, weight, and spectroscopic data?
A3: Unfortunately, the provided research abstracts [, , ] do not offer comprehensive structural data for this compound. To obtain this information, it's recommended to consult the full research articles or other scientific databases.
Q3: Has the impact of structural modifications on the activity of this compound been investigated?
A4: The provided abstracts [, , ] do not offer any insights into Structure-Activity Relationship (SAR) studies concerning this compound. Investigating how modifications to its structure influence its activity, potency, and selectivity would be valuable for future research. This could involve synthesizing this compound analogs and evaluating their antifungal properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.